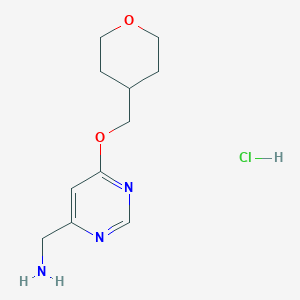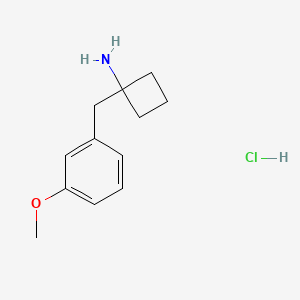
PF-06305591
概要
説明
PF-06305591は、電位依存性ナトリウムチャネルNaV1.8の強力かつ高選択的なブロッカーです。これは、特に疼痛治療における潜在的な治療用途のために調査されている低分子です。この化合物は、前臨床試験で有望な結果を示しており、現在臨床試験で評価されています .
科学的研究の応用
PF-06305591 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of sodium channel blockers.
Biology: this compound is used to investigate the role of sodium channels in cellular processes and signal transduction.
Medicine: The compound is being evaluated for its potential use in the treatment of pain and other neurological disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
PF-06305591は、電位依存性ナトリウムチャネルNaV1.8を選択的にブロックすることでその効果を発揮します。このチャネルは主に感覚ニューロンに発現し、疼痛シグナルの伝達に重要な役割を果たしています。NaV1.8を阻害することで、this compoundは感覚ニューロンの興奮性を低下させ、疼痛知覚を低下させます。この化合物のNaV1.8に対する高い選択性は、他のナトリウムチャネルへの影響を最小限に抑え、副作用のリスクを軽減します .
類似の化合物との比較
This compoundは、NaV1.8ブロッカーとしての高い選択性と効力において独特です。類似の化合物には、次のようなものがあります。
A-803467: 同様の薬理学的特性を持つ別の選択的なNaV1.8ブロッカー。
ProTx-II: NaV1.8を選択的に阻害するペプチド毒素。
GNE-900: 潜在的な治療用途を持つ低分子NaV1.8ブロッカー .
This compoundは、優れた前臨床安全性プロファイル、高い選択性、疼痛管理における臨床使用の可能性により際立っています。
生化学分析
Biochemical Properties
PF-06305591 plays a significant role in biochemical reactions, particularly as a Nav1.8 blocker . Nav1.8 is a subtype of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons . By blocking Nav1.8, this compound can modulate the excitability of neurons, thereby influencing pain signaling pathways .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It primarily affects sensory neurons, where Nav1.8 channels are predominantly expressed . By inhibiting Nav1.8, this compound can reduce the excitability of these neurons, thereby modulating pain signals at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective blockade of Nav1.8 channels . It binds to these channels and inhibits their function, preventing the flow of sodium ions into the neuron . This reduces the neuron’s excitability, thereby decreasing the intensity of pain signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to have good bioavailability and an excellent preclinical in vitro absorption, distribution, metabolism, and elimination (ADME) profile . This suggests that this compound is stable, does not degrade quickly, and can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been found to be effective at reducing pain signals at certain doses
Metabolic Pathways
Given its role as a Nav1.8 inhibitor, it likely interacts with enzymes and cofactors involved in the metabolism of sodium ions in neurons .
Transport and Distribution
This compound is believed to be transported and distributed within cells and tissues in a manner consistent with other small molecule drugs
Subcellular Localization
Given its role as a Nav1.8 inhibitor, it likely localizes to the cell membrane where Nav1.8 channels are expressed
準備方法
合成経路と反応条件
PF-06305591は、重要な中間体の形成とそれに続くカップリング反応を含む多段階プロセスを通じて合成できます。合成経路には通常、次の手順が含まれます。
ベンゾイミダゾール核の形成: この手順には、適切なo-フェニレンジアミンとカルボン酸誘導体を縮合させてベンゾイミダゾール環を形成することが含まれます。
アミノ基の導入: アミノ基は、適切なアミンを使用して求核置換反応によって導入されます。
プロパンアミド部分とのカップリング: 最後の手順には、適切な反応条件下でベンゾイミダゾール中間体とプロパンアミド誘導体をカップリングすることが含まれます
工業生産方法
This compoundの工業生産には、ラボスケールの合成をより大規模にスケールアップすることが含まれます。これには、反応条件、精製方法、および品質管理措置の最適化が必要で、最終製品の一貫性と純度を確保します。このプロセスには、通常、精製と特性評価のために高性能液体クロマトグラフィー(HPLC)が使用されます .
化学反応の分析
反応の種類
PF-06305591は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化反応を起こし、酸化誘導体の生成につながる可能性があります。
還元: 還元反応により、this compoundを還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、this compoundのさまざまな酸化、還元、および置換誘導体があります。これらの誘導体は、異なる薬理学的特性と潜在的な治療用途を持つ可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: この化合物は、ナトリウムチャネルブロッカーの構造活性相関を研究するためのツールとして使用されます。
生物学: this compoundは、細胞プロセスやシグナル伝達におけるナトリウムチャネルの役割を調査するために使用されます。
医学: この化合物は、疼痛やその他の神経疾患の治療における潜在的な使用のために評価されています。
類似化合物との比較
PF-06305591 is unique in its high selectivity and potency as a NaV1.8 blocker. Similar compounds include:
A-803467: Another selective NaV1.8 blocker with similar pharmacological properties.
ProTx-II: A peptide toxin that selectively inhibits NaV1.8.
GNE-900: A small molecule NaV1.8 blocker with potential therapeutic applications .
This compound stands out due to its excellent preclinical safety profile, high selectivity, and potential for clinical use in pain management.
特性
IUPAC Name |
(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZIFIAVVFPNT-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449473-97-5 | |
| Record name | PF-06305591 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449473975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06305591 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06305591 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5Y3F1X9MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652429.png)
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652430.png)

![[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B1652435.png)


![1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652439.png)
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)

